One of the prominent approaches for the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a derivative of 1-Pyrrolidinepropionitrile, involves a multi-step process. This process commences with readily available benzyloxyacetyl chloride and proceeds through ten distinct steps, culminating in an overall yield of 24%. []
A crucial step in this synthetic pathway involves a catalytic asymmetric hydrogenation. This reaction employs a chiral DM-SEGPHOS-Ru(II) complex to produce β-hydroxy amide 11b. This particular step is notable for its high yield (73%) and remarkable stereoselectivity (de 98%, ee >99%), further enhanced by recrystallization. []
Another key transformation in this synthesis is an S(N)2 substitution reaction. Methylamine is used in this reaction, resulting in the formation of diamine 14. The reaction is characterized by an inversion of configuration at the 1'-position and a high yield (80%). The purification process following this step is noteworthy for its efficiency, utilizing a straightforward acid/base extraction protocol. []
While specific details regarding the molecular structure analysis of 1-Pyrrolidinepropionitrile are limited in the provided papers, it can be inferred that the presence of the pyrrolidine ring introduces flexibility to the molecule. This flexibility can be crucial for its interactions with biological targets. Further analysis of its derivatives, such as those discussed in the synthesis section, suggests that the molecule's stereochemistry plays a significant role in its biological activity. The high stereoselectivity observed during the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile highlights the importance of specific stereoisomers in achieving desired biological effects. []
1-Pyrrolidinepropionitrile serves as a crucial building block in the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the development of PF-00951966. This compound is classified as a fluoroquinolone antibiotic and exhibits potential against significant pathogens responsible for community-acquired respiratory tract infections. Notably, its efficacy extends to multidrug-resistant (MDR) organisms, highlighting its importance in combating antibiotic resistance. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6